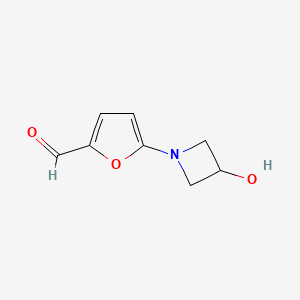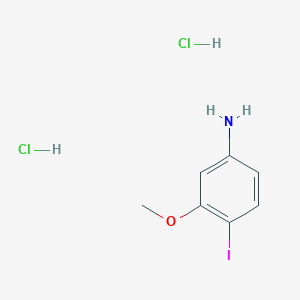amine](/img/structure/B13190116.png)
[(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-Methoxyphenyl)ethylamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding ketone, followed by reductive amination. One common method is the reduction of 2-methoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding alcohol. This intermediate is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) to produce the desired amine .
Industrial Production Methods
Industrial production of (1R)-1-(2-Methoxyphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Methoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2-Methoxyphenyl)ethylamine can be compared with other similar compounds, such as:
®-1-(2-Methoxyphenyl)ethylamine: Similar structure but lacks the methyl group on the amine nitrogen.
2-Methoxyphenyl isocyanate: Different functional group (isocyanate) but similar aromatic ring structure.
Ethyl[(1R)-1-(2-methoxyphenyl)ethyl]methylamine: Contains an additional ethyl group, making it bulkier and potentially altering its reactivity .
These comparisons highlight the unique structural features and reactivity of (1R)-1-(2-Methoxyphenyl)ethylamine, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(1R)-1-(2-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
IQVNCCSGFPMYOW-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1OC)NC |
Kanonische SMILES |
CC(C1=CC=CC=C1OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)







![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)

